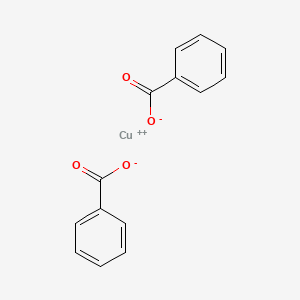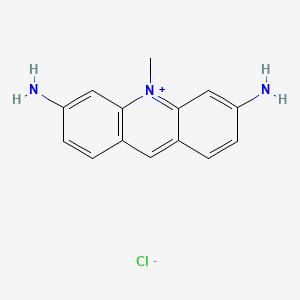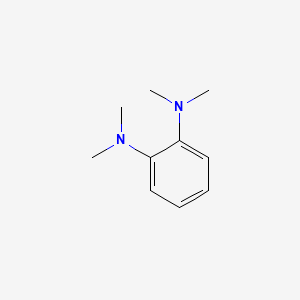
2,3,3',6-テトラクロロビフェニル
概要
説明
2,3,3’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of synthetic organic compounds with multiple chlorine atoms attached to a biphenyl core. These compounds were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties. their production was banned in the 1970s because of their persistence in the environment and potential health hazards .
科学的研究の応用
2,3,3’,6-Tetrachlorobiphenyl has been extensively studied for its environmental impact and potential health effects. It is used as a reference compound in environmental monitoring and toxicological studies. Additionally, it serves as a model compound for studying the mechanisms of microbial dechlorination and the development of bioremediation strategies .
作用機序
Target of Action
The primary target of 2,3,3’,6-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1
Result of Action
The molecular and cellular effects of 2,3,3’,6-Tetrachlorobiphenyl’s action are complex and multifaceted. It is known to disrupt cell function by altering the transcription of genes . This can have wide-ranging effects on the body, depending on the specific genes affected and the tissues in which they are expressed.
生化学分析
Biochemical Properties
2,3,3’,6-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between 2,3,3’,6-Tetrachlorobiphenyl and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may cause oxidative stress and cellular damage .
Cellular Effects
2,3,3’,6-Tetrachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3,3’,6-Tetrachlorobiphenyl can lead to the activation of the aryl hydrocarbon receptor (AhR) pathway, which in turn affects the expression of genes involved in detoxification and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of 2,3,3’,6-Tetrachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the AhR, leading to its activation and subsequent translocation to the nucleus. Once in the nucleus, the AhR complex binds to specific DNA sequences, resulting in the transcriptional activation of target genes. Additionally, 2,3,3’,6-Tetrachlorobiphenyl can inhibit the activity of certain enzymes, such as cytochrome P450, thereby affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,6-Tetrachlorobiphenyl can change over time. This compound is relatively stable and does not readily degrade, leading to prolonged exposure and potential long-term effects on cellular function. Studies have shown that continuous exposure to 2,3,3’,6-Tetrachlorobiphenyl can result in persistent activation of the AhR pathway and sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,3,3’,6-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular processes, while at high doses, it can lead to toxic or adverse effects. For example, high doses of 2,3,3’,6-Tetrachlorobiphenyl have been associated with liver toxicity, immunosuppression, and developmental abnormalities in animal studies .
Metabolic Pathways
2,3,3’,6-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3,3’,6-Tetrachlorobiphenyl, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, 2,3,3’,6-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. This compound can bind to serum albumin and other plasma proteins, which facilitate its distribution to various tissues. Additionally, 2,3,3’,6-Tetrachlorobiphenyl can accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature .
Subcellular Localization
The subcellular localization of 2,3,3’,6-Tetrachlorobiphenyl can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and nucleus. The localization of 2,3,3’,6-Tetrachlorobiphenyl is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For instance, its interaction with the AhR can lead to its translocation to the nucleus, where it exerts its effects on gene expression .
準備方法
Synthetic Routes and Reaction Conditions
2,3,3’,6-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3,3’,6-Tetrachlorobiphenyl, involved the direct chlorination of biphenyl in a batch or continuous process. The reaction was carried out in large reactors with efficient mixing and temperature control to achieve the desired degree of chlorination .
化学反応の分析
Types of Reactions
2,3,3’,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated benzoic acids and other oxidation products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be facilitated by microbial cultures or chemical reductants such as sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Chlorinated benzoic acids and other oxidation products.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyl derivatives.
類似化合物との比較
2,3,3’,6-Tetrachlorobiphenyl is similar to other polychlorinated biphenyls, such as 2,3,4,4’-Tetrachlorobiphenyl and 2,3,5,6-Tetrachlorobiphenyl. These compounds share similar chemical properties and environmental persistence but differ in their chlorine substitution patterns, which can influence their toxicity and environmental behavior .
List of Similar Compounds
- 2,3,4,4’-Tetrachlorobiphenyl
- 2,3,5,6-Tetrachlorobiphenyl
- 2,4,4’,5-Tetrachlorobiphenyl
- 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl
特性
IUPAC Name |
1,2,4-trichloro-3-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15)12(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNAMGYIQPAXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074222 | |
| Record name | 2,3,3',6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-33-6 | |
| Record name | 2,3,3',6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBK5D49ZMY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















